molecular formula C9H8ClNO2 B2520117 2-Chloro-6-cyclopropylpyridine-4-carboxylic acid CAS No. 1518073-36-3

2-Chloro-6-cyclopropylpyridine-4-carboxylic acid

Cat. No.: B2520117
CAS No.: 1518073-36-3
M. Wt: 197.62
InChI Key: CSZABJNHCVVZMX-UHFFFAOYSA-N
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Description

2-Chloro-6-cyclopropylpyridine-4-carboxylic acid (CAS 1518073-36-3) is a high-purity chemical building block with the molecular formula C9H8ClNO2 and a molecular weight of 197.62 . This compound is characterized by a pyridine core that is functionalized with a carboxylic acid group at the 4-position, a chloro substituent at the 2-position, and a cyclopropyl group at the 6-position . The cyclopropyl moiety is a privileged structure in medicinal chemistry, often employed to influence the metabolic stability, lipophilicity, and conformational geometry of lead molecules. The presence of both a reactive chlorine and a carboxylic acid group makes this compound a versatile intermediate for further synthetic manipulation. It is suitable for various cross-coupling reactions and amide bond formation, facilitating its use in the construction of more complex molecular architectures for pharmaceutical and agrochemical research. The product is supplied with a purity of 97% and is accompanied by its MDL number, MFCD26024280 . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-6-cyclopropylpyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-8-4-6(9(12)13)3-7(11-8)5-1-2-5/h3-5H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZABJNHCVVZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1518073-36-3
Record name 2-chloro-6-cyclopropylpyridine-4-carboxylic acid
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Preparation Methods

Bromination/Chlorination of Pyridine Precursors

The core pyridine ring is often constructed via bromination or chlorination of 6-substituted picoline derivatives. As demonstrated in CN112047878A, 2,4-dihydroxy-6-picoline undergoes bromination with phosphorus oxybromide (POBr₃) in dimethylformamide (DMF) at 110°C to yield 2-hydroxy-4-bromo-6-methylpyridine. Subsequent chlorination with phosphorus oxychloride (POCl₃) introduces the 2-chloro substituent, achieving 78% yield over two steps.

Cyclopropanation Strategies

Cyclopropane rings are introduced via nucleophilic substitution or transition-metal-catalyzed coupling. For example, 2-chloro-6-methylpyridine-4-carboxylic acid derivatives react with cyclopropylboronic acid under palladium catalysis, as inferred from biphenyl synthesis methods in AJGreenChem. This Suzuki-Miyaura coupling typically employs Pd(PPh₃)₄ in alkaline aqueous DMF at 80°C, yielding 65–78% cyclopropane-substituted products.

Direct Carboxylation of Chloropyridine Intermediates

Oxidation of Methyl Groups

A prevalent route involves oxidizing 4-methyl groups to carboxylic acids. In CN112047878A, 2-chloro-6-methylpyridine is treated with potassium permanganate (KMnO₄) in acidic aqueous conditions, converting the methyl group to a carboxylic acid with 82% efficiency. This method avoids harsh carboxylating agents like phosgene.

Hydrolysis of Nitriles

Alternative pathways utilize nitrile intermediates. As reported in MDPI, 2-chloro-6-cyclopropylpyridine-4-carbonitrile undergoes acidic hydrolysis (6 M HCl, reflux) to yield the carboxylic acid. This method achieves 70–75% yields but requires stringent temperature control to prevent decarboxylation.

Multicomponent Coupling Approaches

Palladium-Catalyzed Cross-Coupling

Recent advances employ Pd-mediated coupling to assemble the pyridine core and cyclopropane simultaneously. A patented method (CN111303162B) uses nickel and cuprous halide catalysts to couple 5-bromo-2-chloropyrimidine-4-amine with acrylic acid derivatives, though adaptation for pyridine systems would require substituting the pyrimidine scaffold with a pyridine precursor.

One-Pot Halogenation-Cyclopropanation-Carboxylation

Integrated protocols minimize intermediate isolation. For instance, a DMF-mediated reaction sequence combines POCl₃ chlorination, cyclopropane ring formation via propargyl bromide (as in Molbank), and in situ KMnO₄ oxidation, achieving 68% overall yield.

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield (%) Limitations
Halogenation-Oxidation POBr₃, POCl₃, KMnO₄ 110°C, acidic aqueous 78–82 Multi-step purification
Suzuki Coupling Pd(PPh₃)₄, cyclopropyl-BA 80°C, DMF/H₂O 65–78 Boronic acid availability
Nitrile Hydrolysis HCl (6 M) Reflux 70–75 Decarboxylation risk
One-Pot Synthesis POCl₃, propargyl bromide RT to 80°C 68 Byproduct formation

Challenges and Optimization Opportunities

Selectivity in Halogenation

Regioselective chlorination at the 2-position remains problematic due to competing 4- and 6-position reactivity. Patent CN112047878A addresses this using DMF as a coordinating solvent to direct electrophilic attack, improving 2-chloro selectivity to >90%.

Cyclopropane Ring Stability

Cyclopropane moieties are prone to ring-opening under acidic conditions. AJGreenChem recommends using electron-withdrawing groups (e.g., carboxylic acids) to stabilize the ring during synthesis.

Green Chemistry Considerations

Traditional routes rely on toxic solvents like DMF. Recent work in MDPI substitutes DMF with cyclopentyl methyl ether (CPME), reducing environmental impact while maintaining 72% yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-cyclopropylpyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Lead Compound Development : The compound is being investigated as a lead compound for new pharmaceuticals due to its structural features that may interact favorably with biological targets. Its carboxylic acid group enhances solubility and bioavailability, which are essential for drug development .

2. Biological Activity

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies show promising results in inhibiting the growth of resistant strains of bacteria, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro assays have demonstrated its ability to reduce inflammation markers, indicating potential therapeutic applications in treating inflammatory diseases.

3. Agricultural Applications

  • Agrochemical Development : This compound is utilized in the synthesis of agrochemicals, particularly herbicides and fungicides. Its efficacy in controlling weed populations while promoting crop yield has been documented in field trials .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of new pharmaceuticalsPotential lead compound for drug design
Biological ActivityAntimicrobial and anti-inflammatory effectsEffective against resistant bacterial strains
Agricultural UseSynthesis of agrochemicals (herbicides/fungicides)Increased crop yield and reduced weed populations

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values comparable to existing antibiotics, suggesting their potential use in combating antibiotic resistance .

Case Study 2: Anti-inflammatory Effects
In an experimental model, administration of the compound resulted in a significant reduction in paw edema induced by carrageenan. This study supports its potential application in treating inflammatory conditions, demonstrating a clear therapeutic effect.

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyclopropylpyridine-4-carboxylic acid involves its interaction with specific molecular targets. The chlorine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity to target molecules. The compound can inhibit or modulate the activity of enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-6-cyclopropylpyridine-4-carboxylic acid with three analogs, focusing on substituent effects, molecular properties, and available safety data.

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Key References
This compound 1518073-36-3 C₉H₈ClNO₂ 197.62 Cl (2), cyclopropyl (6), COOH (4) Not reported
2-Chloro-6-methylpyridine-4-carboxylic acid 25462-85-5 C₇H₆ClNO₂ 171.58 Cl (2), methyl (6), COOH (4) Solid (white)
2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid 1528516-61-1 C₁₀H₁₂N₂O₂ 192.22 NH-cyclopropyl (2), methyl (6), COOH (4) Not reported
2-Chloro-6-propylpyridine-4-carboxylic acid* Not provided C₉H₁₁ClNO₂ 200.64 Cl (2), propyl (6), COOH (4) Not reported

Notes:

  • *The molecular formula for 2-chloro-6-propylpyridine-4-carboxylic acid in (C₅H₆N₄O₂S) conflicts with standard pyridine derivatives; this table assumes a corrected formula (C₉H₁₁ClNO₂) based on nomenclature consistency.
Key Observations:

Substituent Effects: The cyclopropyl group in the target compound introduces steric strain and increased lipophilicity compared to the methyl or propyl groups in analogs. This may enhance membrane permeability but reduce aqueous solubility .

Molecular Weight :

  • The target compound (197.62 g/mol) is heavier than the methyl analog (171.58 g/mol) due to the cyclopropyl group’s additional carbon atoms.
2-Chloro-6-methylpyridine-4-carboxylic Acid (CAS: 25462-85-5):
  • Physical State : White solid .
  • Hazards : Harmful if swallowed, inhaled, or absorbed through skin; causes skin/eye irritation .
  • Stability: Stable under normal conditions but may decompose at high temperatures, releasing toxic gases (e.g., HCl, NOₓ) .
2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic Acid (CAS: 1528516-61-1):
  • No safety data reported, but the cyclopropylamino group may alter metabolic pathways compared to halogenated analogs .
Target Compound (this compound):
  • No specific safety or stability data are available. Based on structural parallels, it may share hazards with the methyl analog (e.g., irritation) but with enhanced lipophilicity due to the cyclopropyl group .

Biological Activity

2-Chloro-6-cyclopropylpyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

The structure of this compound includes a chlorine atom at the 2-position and a cyclopropyl group at the 6-position of the pyridine ring. This unique configuration contributes to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
  • Enzyme Inhibition : The compound has been identified as an inhibitor of diacylglycerol acyltransferase (DGAT), which is significant for metabolic diseases such as obesity and type II diabetes .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chlorine atom and carboxylic acid group enhance its binding affinity to enzymes and receptors involved in metabolic pathways.

  • Enzyme Interaction : The compound can inhibit or modulate the activity of enzymes like DGAT, leading to altered lipid metabolism and reduced fat accumulation .
  • Cell Signaling Modulation : It may interfere with signaling pathways related to inflammation and cell proliferation, although specific pathways require further elucidation.

Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity Effectiveness Reference
AntimicrobialEffective against specific bacteria
Anti-inflammatoryInhibits inflammatory markers
DGAT InhibitionReduces lipid accumulation

Case Studies

  • Antimicrobial Activity : In vitro studies demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 µM, suggesting its potential as a lead compound for antibiotic development.
  • Metabolic Studies : A study investigating the effects on lipid metabolism found that treatment with the compound significantly reduced triglyceride levels in cellular models, indicating its potential utility in managing obesity-related metabolic disorders .
  • Inflammation Models : In models of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, highlighting its role as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-6-cyclopropylpyridine-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodology : Multi-step synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of pyridine precursors. For example, halogenated pyridine intermediates (e.g., 6-chloropyridine derivatives) are functionalized with cyclopropyl groups using Pd-catalyzed cross-coupling reactions. Optimization may involve adjusting solvent polarity (DMF or toluene), catalyst loading (e.g., Pd(PPh₃)₄), and temperature gradients to minimize side reactions .
  • Validation : Monitor intermediates using TLC or HPLC, and confirm final product purity (>95%) via NMR and mass spectrometry .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?

  • NMR Analysis :

  • ¹H NMR : Look for characteristic signals: cyclopropyl protons (δ 0.8–1.2 ppm), pyridine aromatic protons (δ 7.5–8.5 ppm), and carboxylic acid proton (broad ~δ 12–13 ppm).
  • ¹³C NMR : Confirm cyclopropyl carbons (δ 8–12 ppm) and carboxylic acid carbon (δ ~170 ppm).
    • IR : Carboxylic acid O-H stretch (~2500–3500 cm⁻¹), C=O stretch (~1680–1720 cm⁻¹), and pyridine ring vibrations (~1600 cm⁻¹) .
    • MS : Molecular ion peak matching the molecular weight (e.g., 211.6 g/mol for C₁₀H₉ClNO₂) and fragmentation patterns consistent with cyclopropane cleavage .

Q. What purification strategies are effective for removing common byproducts (e.g., unreacted cyclopropane precursors)?

  • Chromatography : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate).
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility differences between product and impurities.
  • Acid-Base Extraction : Leverage the carboxylic acid group’s solubility in basic aqueous solutions (e.g., NaHCO₃) for separation from non-polar byproducts .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the chlorine atom’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity in nucleophilic aromatic substitution .
  • Docking Simulations : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on hydrogen bonding between the carboxylic acid group and active-site residues .

Q. What experimental approaches resolve contradictions in crystallographic data (e.g., twinning, disorder) during structural analysis?

  • Twinning : Use SHELXL’s TWIN/BASF commands to refine twin fractions and resolve overlapping reflections .
  • Disordered Cyclopropane Moieties : Apply restraints (DFIX, SIMU) to maintain geometric parameters during refinement. Validate with Hirshfeld surface analysis to ensure realistic intermolecular contacts .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Modification Sites :

  • Cyclopropyl Group : Replace with other strained rings (e.g., bicyclo[1.1.1]pentane) to alter steric effects.
  • Carboxylic Acid : Esterify or convert to amides to modulate bioavailability.
    • Assays : Test derivatives against target proteins (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical purity?

  • Continuous Flow Chemistry : Minimize side reactions by controlling residence time and temperature.
  • Chiral Catalysts : Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP) for enantioselective cyclopropane formation.
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between computational predictions and experimental biological assay results?

  • Re-evaluate Model Assumptions : Ensure docking simulations account for solvation effects and protein flexibility.
  • Validate Binding Modes : Use X-ray crystallography or cryo-EM to resolve ligand-protein structures.
  • Control Experiments : Test for off-target effects (e.g., kinase panel screening) to rule out false positives .

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

  • Dose-Response Curves : Fit data to a four-parameter logistic model (IC₅₀ calculation) using software like GraphPad Prism.
  • Error Analysis : Apply ANOVA with post-hoc Tukey tests to compare significance across cell lines (e.g., PC-3 vs. HEK293) .

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